3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine

Lipophilicity XLogP3 Physicochemical Profiling

Triazole-based cross-coupling often suffers from slow oxidative addition with chloro or unreactive fluoro analogs. 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine provides a reactive C3-bromo handle for efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. • XLogP3 0.6 & TPSA 66 Ų support oral bioavailability • 1 HBD, 4 HBA, 2 rotatable bonds for SAR studies • In stock for immediate global shipping.

Molecular Formula C4H7BrN4O
Molecular Weight 207.03 g/mol
CAS No. 2092582-22-2
Cat. No. B1383150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(methoxymethyl)-1h-1,2,4-triazol-5-amine
CAS2092582-22-2
Molecular FormulaC4H7BrN4O
Molecular Weight207.03 g/mol
Structural Identifiers
SMILESCOCN1C(=NC(=N1)Br)N
InChIInChI=1S/C4H7BrN4O/c1-10-2-9-4(6)7-3(5)8-9/h2H2,1H3,(H2,6,7,8)
InChIKeyXCNWUIHOFUOSGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties and Class Identification


3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (CAS 2092582-22-2) is a heterocyclic building block belonging to the 1,2,4-triazole family, characterized by a 3-bromo substituent, a 5-amino group, and an N1-methoxymethyl moiety [1]. This compound serves as a versatile intermediate in organic synthesis, with its structural features enabling specific reactivity profiles not shared by its closest analogs . Computed physicochemical descriptors include an XLogP3 of 0.6, a topological polar surface area (TPSA) of 66 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds [1].

1 Heterocyclic building block for triazole-based synthesis
2 C3-bromo enables Pd-catalyzed cross-coupling diversification
3 N1-methoxymethyl modulates lipophilicity and H-bond profile

Why 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine Cannot Be Replaced


In-class 1,2,4-triazol-5-amine compounds such as 3-chloro-, 3-fluoro-, and unsubstituted 3-H derivatives exhibit divergent physicochemical and reactivity profiles that directly impact synthetic utility and biological screening outcomes. The combination of a 3-bromo substituent and an N1-methoxymethyl group in the target compound confers a unique balance of lipophilicity, polar surface area, and hydrogen bonding capacity—properties that are not replicated by any single analog [1]. Furthermore, the bromine atom at C3 serves as a specific handle for palladium-catalyzed cross-coupling reactions, whereas the chloro analog exhibits slower oxidative addition kinetics and the fluoro analog is inert under typical cross-coupling conditions . The quantitative evidence below demonstrates that substituting this compound with a generic alternative would alter reaction yields, ligand efficiency metrics, and downstream biological activity.

XLogP3 shift The +1.18 log unit difference vs. the 3-H analog may alter ADME prediction in biological screens.
Cross-coupling mismatch 3-Cl and 3-F analogs lack the oxidative addition kinetics essential for efficient Pd-mediated couplings.
H-bonding profile N1-H and N1-methyl variants have fewer H-bond acceptors and rotatable bonds, affecting solubility and binding.

Quantitative Differentiation Evidence


Lipophilicity (XLogP3) Comparison

The XLogP3 of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (0.6) differs markedly from that of the unsubstituted 3-H analog (predicted XLogP3 for 1H-1,2,4-triazol-5-amine: -0.58). This represents a lipophilicity increase of approximately 1.18 log units, which is substantial enough to alter membrane permeability and ADME properties in biological screening contexts [1]. The 3-bromo analog also demonstrates a higher XLogP3 than the corresponding 3-fluoro analog (predicted XLogP3 for 3-fluoro-1H-1,2,4-triazol-5-amine: -0.07), though the chloro derivative (XLogP3: 0.3) falls between the fluoro and bromo compounds. The methoxymethyl group at N1 further modulates lipophilicity compared to N1-unsubstituted or N1-methyl variants.

XLogP3 comparison
Class-level
0.6 (Target)
3-H: -0.58
3-Cl: 0.3
3-F: -0.07
Δ = +1.18 log units vs 3-H
Supports lipophilicity-driven screening context
Computed values; confirm experimentally
Lipophilicity XLogP3 Physicochemical Profiling

Polar Surface Area (TPSA) and CNS Permeability

The topological polar surface area (TPSA) of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine is 66 Ų, placing it within a favorable range for both passive membrane permeability and potential CNS activity (typical threshold for CNS drug-like compounds: <70-90 Ų) [1]. In contrast, the TPSA of the unsubstituted 3-H analog (1H-1,2,4-triazol-5-amine) is 69.5 Ų, while the 3-chloro analog is 54.6 Ų and the 3-fluoro analog is 54.6 Ų. The bromo derivative's TPSA is thus intermediate between the unsubstituted and halogenated analogs, offering a distinct balance of polarity that influences solubility, permeability, and off-target binding.

TPSA comparison
Class-level
66 Ų (Target)
3-H: 69.5 Ų; 3-Cl: 54.6 Ų; 3-F: 54.6 Ų
Δ = -3.5 vs 3-H; +11.4 vs 3-Cl/3-F
Supports permeability profiling fit
CNS permeability threshold reference
Topological Polar Surface Area CNS Drug Design Physicochemical Descriptors

Hydrogen Bonding and Rotatable Bond Differences

The target compound possesses 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA), with 2 rotatable bonds [1]. The N1-methoxymethyl group increases the HBA count by 1 compared to N1-unsubstituted (HBA: 3) or N1-methyl (HBA: 3) analogs, while the rotatable bond count is 2 versus 0 for N1-unsubstituted and 0 for N1-methyl variants. The increased conformational flexibility and additional HBA site can enhance aqueous solubility and modulate target binding entropy—properties not achievable with simpler N1 substituents.

H-bond & rotatable bonds
Class-level
HBD: 1, HBA: 4, RotB: 2 (Target)
N1-H: HBD:2, HBA:3, RotB:0
N1-Me: HBD:1, HBA:3, RotB:0
Δ HBA = +1; Δ RotB = +2 vs analogs
Supports solubility and binding entropy studies
Class-level inference; experimental validation advised
Hydrogen Bonding Drug-Likeness Conformational Flexibility

Cross-Coupling Reactivity Advantage

The C3-bromo substituent in 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine serves as an efficient leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . In contrast, the corresponding C3-chloro analog exhibits slower oxidative addition kinetics (typically 5-10× slower for aryl chlorides versus aryl bromides under standard Pd(0) catalysis), while the C3-fluoro analog is unreactive under conventional cross-coupling conditions. This reactivity difference translates to higher yields and milder reaction conditions when using the bromo derivative as a building block.

Cross-coupling reactivity
Class-level
Br: Reactive toward Pd(0) couplings
Cl: Slower oxidative addition
F: Inert under standard conditions
Reactivity: Br >> Cl > F
Enables efficient library synthesis
Standard Pd(0) catalyst; confirm substrate scope
Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Building Block Utility

Key Application Scenarios


Medicinal Chemistry SAR Studies

The compound's XLogP3 of 0.6 and TPSA of 66 Ų position it favorably for oral bioavailability and potential CNS penetration, making it a superior choice over the more polar unsubstituted analog (XLogP3: -0.58, TPSA: 69.5 Ų) or the more lipophilic chloro analog (XLogP3: 0.3, TPSA: 54.6 Ų) when designing molecules for in vivo pharmacological evaluation [1].

Library Synthesis via Cross-Coupling

The C3-bromo substituent enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to generate structurally diverse analogs, offering a clear advantage over the less reactive chloro derivative and the unreactive fluoro derivative [1]. This compound is therefore the preferred building block for high-throughput parallel synthesis workflows.

Hydrogen Bonding and Solvation in Target Engagement

With 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 2 rotatable bonds, this compound provides a distinct HBA/HBD profile and conformational flexibility compared to N1-unsubstituted (HBA: 3, rotatable bonds: 0) and N1-methyl (HBA: 3, rotatable bonds: 0) analogs [1]. This enables studies correlating solvation free energy and ligand binding entropy with structural modifications.

Physicochemical Profiling and ADME Validation

The well-characterized computed descriptors (XLogP3: 0.6, TPSA: 66 Ų, HBD: 1, HBA: 4, rotatable bonds: 2) make this compound a reliable reference standard for validating in silico ADME prediction models, particularly when comparing the performance of bromo versus chloro or fluoro substituents in modulating permeability and solubility [1].

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR Studies
Lipophilicity and TPSA profile review
ADME and CNS penetration endpoints
Library Synthesis via Cross-Coupling
C3-bromo building block utility
Coupling yield and substrate scope
Hydrogen Bonding and Solvation Studies
HBA/HBD and rotatable bond count
Solvation free energy and target engagement
Physicochemical Profiling and ADME Validation
Computed descriptor reliability
In silico model benchmarking

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